ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a combination of imidazole, thiophene, and cycloheptane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 2-({2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole moiety can bind to metal ions or active sites in enzymes, while the thiophene and cycloheptane rings may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl acetate: Similar structure but with a thiazole ring instead of a thiophene ring.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Contains a benzimidazole moiety instead of the imidazole and thiophene combination.
Uniqueness
Ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of imidazole, thiophene, and cycloheptane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H23N3O3S2 |
---|---|
Molecular Weight |
393.5g/mol |
IUPAC Name |
ethyl 2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-24-17(23)15-12-7-5-4-6-8-13(12)26-16(15)20-14(22)11-25-18-19-9-10-21(18)2/h9-10H,3-8,11H2,1-2H3,(H,20,22) |
InChI Key |
SARJQOUQQUWSEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=CN3C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=CN3C |
Origin of Product |
United States |
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